molecular formula C8H16N2O2 B179771 Ethyl 1,4-diazepane-1-carboxylate CAS No. 18739-39-4

Ethyl 1,4-diazepane-1-carboxylate

Cat. No. B179771
CAS RN: 18739-39-4
M. Wt: 172.22 g/mol
InChI Key: CYXOGUSFYRBSJU-UHFFFAOYSA-N
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Description

Ethyl 1,4-diazepane-1-carboxylate is a chemical compound with the molecular formula C8H16N2O2 . It has a molecular weight of 172.22 . The InChI code for this compound is 1S/C8H16N2O2/c1-2-12-8(11)10-6-3-4-9-5-7-10/h9H,2-7H2,1H3 .


Molecular Structure Analysis

The molecular structure of Ethyl 1,4-diazepane-1-carboxylate consists of an ethyl ester group attached to a 1,4-diazepane ring . The SMILES string representation of this compound is O=C(OCC)N1CCCNCC1 .


Physical And Chemical Properties Analysis

Ethyl 1,4-diazepane-1-carboxylate is a solid compound . It has a density of 1.0±0.1 g/cm3, a boiling point of 257.2±23.0 °C at 760 mmHg, and a flash point of 109.4±22.6 °C . The compound has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds .

Scientific Research Applications

  • Organocatalysis in Organic Synthesis : Ethyl diazepane carboxylate catalyzes the oxy-Cope rearrangement of certain aldehydes, leading to cyclopentane-containing products. This reaction shows tolerance to various substrates and offers a high degree of stereocontrol (Barrett, Campbell, & Gleason, 2023).

  • Synthesis of Pharmacological Intermediates : Ethyl 1,4-diazepane-1-carboxylate derivatives serve as key intermediates in the synthesis of pharmacological agents like the Rho-kinase inhibitor K-115 (Gomi, Kouketsu, Ohgiya, & Shibuya, 2012).

  • Development of Ultra-Short Acting Hypnotics : Derivatives like Ethyl 8-oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]diazepin-3-carboxylate have been investigated as ultra-short acting hypnotics with potential in anesthesia and preanesthetic medication (El-Subbagh et al., 2008).

  • Synthesis of Heterocyclic Compounds : Ethyl 1,4-diazepane-1-carboxylate derivatives have been used in the synthesis of various N-heterocyclic compounds, expanding the scope of organic synthesis (Dzedulionytė et al., 2022).

  • Investigation in Stereochemistry and Catalysis : Research has been conducted on the synthesis of ethyl (1S,9aS)- and (1S,9aR)-1-phenyl-4,9-dioxohexahydropyrrolo[1,2-d][1,4]oxazepine-9a(7H)-carboxylate, exploring aspects of stereochemistry and catalysis (Chelucci, Saba, Valenti, & Bacchi, 2000).

  • Exploration of Reaction Mechanisms : Studies on the reaction of α-diazo-β-hydroxy esters with boron trifluoride etherate have involved cyclic ethyl 2-diazo-3-hydroxy carboxylates, providing insights into complex reaction mechanisms (Pellicciari et al., 1996).

  • Benzodiazepine Receptor Research : Ethyl derivatives have been studied in context of their binding to brain benzodiazepine receptors, contributing to the understanding of neurological pharmacology (Uusi-Oukari & Korpi, 1990).

  • Neuropharmacological Applications : Ethyl 1,4-diazepane-1-carboxylate derivatives have been evaluated for their potential as ultra-short acting hypnotics, offering insights into neuropharmacology and anesthesiology (Kadi et al., 2008).

Safety And Hazards

The safety information for Ethyl 1,4-diazepane-1-carboxylate indicates that it is a combustible solid . The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it can cause skin irritation, serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

ethyl 1,4-diazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-2-12-8(11)10-6-3-4-9-5-7-10/h9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYXOGUSFYRBSJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1,4-diazepane-1-carboxylate

CAS RN

18739-39-4
Record name ethyl 1,4-diazepane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Combine [1,4]diazepane (33.9 g, 340 mmol) and water (250 mL). Add methyl orange and adjust the pH using 3 M aqueous hydrochloric acid solution until the indicator turns red. Add dropwise, ethyl chloroformate (38 mL, 400 mmol) over about 2.5 hours while maintaining the pH using first aqueous sodium acetate and then aqueous sodium hydroxide solution. After the addition is complete adjust the pH to 8 using aqueous sodium hydroxide solution and extract three times with diethyl ether. Discard the organic extracts and saturate the aqueous layer with potassium carbonate. Extract three times with diethyl ether. Combined organic layers from the second extraction, dry the over Na2SO4, filter, and evaporate in vacuo to give a 1-ethoxycarbonyl[1,4]diazepane.
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Synthesis routes and methods II

Procedure details

2N Hydrochloric acid was added to a solution of 1.10 g of homopiperazine in 15 ml of water at room temperature until a pH of 2 was attained. Then, 40% aqueous sodium acetate and 1.28 g of ethyl chloroformate were added alternately in portions within the pH range of 2.0 to 3.5, and the resultant mixture was stirred at room temperature for 2 hours. The reaction mixture was washed with ethyl acetate, and the aqueous layer was saturated with potassium carbonate and extracted with ethyl acetate. The organic layer was washed with saturated aqueous solution of sodium chloride, dried over anhydrous sodium sulfate and concentrated under reduced pressure to give 1.27 g of ethyl 1-homopiperazinecarboxylate.
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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

To a solution of homopiperazine (50.0 g, 0.5 mol) in aqueous HCl adjusted to pH 4 using approximately 400 mL of 2N HCl was added ethyl chloroformate (50 mL, 0.53 mol) dropwise maintaining the pH at 4 by the addition of 25% aqueous NaOH. The reaction mixture was brought to pH 14 with 25% aqueous NaOH and extracted with 3×250 mL of Et2O. These extracts were discarded and the aqueous was brought to pH 10 with 2N HCl and Na2CO3. After extracting the aqueous with 3×150 mL of Et2O, these combined extracts were dried over Na2SO4, and stripped of all solvent under reduced pressure. The residue was vacuum distilled at 0.1 mm of Hg and the title compound was obtained as the fraction (25.0 g) distilling at 103° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 1,4-diazepane-1-carboxylate
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Ethyl 1,4-diazepane-1-carboxylate

Citations

For This Compound
2
Citations
R Mahesh, S Mundra, T Devadoss, LP Kotra - Arabian Journal of Chemistry, 2019 - Elsevier
The cysteine protease, falcipain-2 is an important drug target in human malaria parasite Plasmodium falciparum. A new series of 2-(4-(substituted benzoyl)-1,4-diazepan-1-yl)-N-…
Number of citations: 13 www.sciencedirect.com
M Jörg, LT May, FS Mak, KCK Lee… - Journal of medicinal …, 2015 - ACS Publications
A relatively new strategy in drug discovery is the development of dual acting ligands. These molecules are potentially able to interact at two orthosteric binding sites of a heterodimer …
Number of citations: 54 pubs.acs.org

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